-Methoxy-4'-nitrobiphenyl is an organic compound with the chemical formula C₁₃H₁₁NO₃. It is a white crystalline solid that is soluble in common organic solvents. The scientific research on this compound primarily focuses on its synthesis and characterization using various techniques such as:
Theoretical calculations using computational methods have been employed to study the properties of 4-Methoxy-4'-nitrobiphenyl. These studies aim to understand:
4-Methoxy-4'-nitrobiphenyl is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. This compound features a biphenyl structure with a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to the para positions of the two phenyl rings. The presence of these functional groups contributes to its unique chemical properties, making it an important intermediate in organic synthesis and a subject of study in various
These reactions highlight the compound's versatility and reactivity due to its functional groups.
While specific biological activities of 4-Methoxy-4'-nitrobiphenyl have not been extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The nitro group is known for its potential role in biological activity, including antimicrobial and anticancer properties. Further studies may be necessary to explore the biological implications of this compound specifically.
The synthesis of 4-Methoxy-4'-nitrobiphenyl can be achieved through several methods:
These methods illustrate various approaches to synthesize this compound effectively.
4-Methoxy-4'-nitrobiphenyl is primarily used as an intermediate in organic synthesis. It serves as a model compound for studying electrophilic aromatic substitutions due to its unique electronic properties imparted by both the electron-donating methoxy group and the electron-withdrawing nitro group. Additionally, it may find applications in materials science and as a precursor for more complex organic compounds .
The interactions of 4-Methoxy-4'-nitrobiphenyl with other chemical species are influenced by its functional groups. Studies indicate that its reactivity in electrophilic aromatic substitution is significantly affected by the opposing electronic effects of the methoxy and nitro groups. This interplay allows researchers to investigate regioselectivity and reaction mechanisms in greater detail.
Several compounds share structural similarities with 4-Methoxy-4'-nitrobiphenyl, each exhibiting distinct properties due to variations in their functional groups:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methoxy-4'-aminobiphenyl | Contains an amino group instead of a nitro group | Potential biological activity related to amines |
4-Methoxy-4'-chlorobiphenyl | Contains a chloro group | Different reactivity patterns due to chlorine's electronegativity |
4-Methoxy-4'-bromobiphenyl | Contains a bromo group | Similar reactivity but influenced by bromine's larger size |
4-Methoxy-3-nitrobiphenyl | Nitro group at the meta position | Different electronic effects due to positioning |
The uniqueness of 4-Methoxy-4'-nitrobiphenyl lies in its specific combination of methoxy and nitro groups at para positions, which confer distinct chemical properties and reactivity compared to other substituted biphenyls .